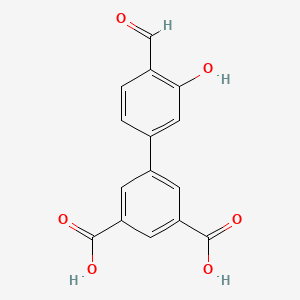

5-(3,5-Dicarboxyphenyl)-2-formylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-formyl-3-hydroxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-7-9-2-1-8(6-13(9)17)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-7,17H,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDARTILVKCDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685346 | |

| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261950-40-6 | |

| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3,5 Dicarboxyphenyl 2 Formylphenol

Strategic Design and Retrosynthetic Analysis

The design of a synthetic route for 5-(3,5-Dicarboxyphenyl)-2-formylphenol is centered around the formation of the pivotal carbon-carbon bond that links the two aromatic rings. Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors.

The primary disconnection in the retrosynthesis of this compound is the biaryl bond. This leads to two key synthons: a 3,5-dicarboxyphenyl moiety and a 2-formylphenol moiety. These synthons, in turn, correspond to practical synthetic equivalents, which are chemical compounds that can be used to perform the desired bond-forming reaction. A logical and widely employed strategy for the formation of such biaryl linkages is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov

This retrosynthetic approach dictates that one of the precursors will be a derivative of 3,5-dicarboxybenzene, functionalized with a group suitable for the coupling reaction (e.g., a boronic acid), while the other precursor will be a derivative of 2-formylphenol, bearing a complementary functional group (e.g., a halogen).

Precursor Synthesis and Functional Group Introduction

The successful synthesis of the target molecule hinges on the efficient preparation of its key precursors with the necessary functional groups for the subsequent coupling reaction.

Synthesis of 3,5-Dicarboxyphenyl Moieties

A crucial precursor for the Suzuki-Miyaura coupling is 3,5-dicarboxyphenylboronic acid. synblock.comclearsynth.comchemicalbook.com This compound can be prepared from 3,5-dimethylbromobenzene through a series of reactions. The first step involves the oxidation of the methyl groups to carboxylic acids, typically using a strong oxidizing agent like potassium permanganate. The resulting 3,5-dibromobenzoic acid can then be converted to the corresponding boronic acid. This is often achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup. youtube.com Alternatively, commercially available 3,5-dicarboxybenzeneboronic acid can be utilized directly. synblock.comclearsynth.comchemicalbook.com

A patent describes a method for preparing p-carboxyphenylboronic acid that involves the hydrolysis of a (4-(diisopropylcarbamoyl)phenyl) boric acid intermediate with lithium hydroxide (B78521) monohydrate. google.com A similar strategy could potentially be adapted for the synthesis of the 3,5-dicarboxy analogue.

Synthesis of 2-Formylphenol Moieties

The complementary precursor is a halogenated 2-formylphenol. A suitable candidate is a 2-formylphenol bearing a halogen at the 5-position, which will ultimately become the point of attachment for the 3,5-dicarboxyphenyl group. For instance, 5-bromo-2-hydroxybenzaldehyde can serve as an effective coupling partner. The synthesis of this compound can be achieved through the bromination of 3-hydroxybenzaldehyde. chembk.com Another approach involves the demethylation of 2-bromo-5-methoxybenzaldehyde (B1267466) using a reagent like boron tribromide. chemicalbook.com The synthesis of various substituted 5-bromo-2-hydroxybenzaldehydes has been reported, indicating the feasibility of preparing such precursors. tandfonline.com

Key Coupling Reactions for Aromatic Linkage

The cornerstone of the synthesis of this compound is the formation of the biaryl bond. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

In this context, the reaction would involve the palladium-catalyzed coupling of 3,5-dicarboxyphenylboronic acid with a 5-halo-2-formylphenol (e.g., 5-bromo-2-hydroxybenzaldehyde). The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. youtube.com A base is required to facilitate the transmetalation step.

A systematic investigation of the Suzuki-Miyaura coupling of various halophenols with phenol (B47542) boronic acids has been conducted, providing valuable insights into the effects of positional isomers and reaction conditions. nih.gov

Optimization of Reaction Conditions and Yield

To maximize the yield and efficiency of the synthesis, optimization of the Suzuki-Miyaura coupling reaction is crucial. Key parameters that can be adjusted include the choice of catalyst, base, solvent, and temperature.

Table 1: Parameters for Optimization of Suzuki-Miyaura Coupling

| Parameter | Options and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd/C. The choice of ligands on the palladium catalyst can significantly influence the reaction outcome. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃. The strength and solubility of the base are important factors. |

| Solvent | Toluene, Dioxane, DMF, Aqueous mixtures. The solvent system affects the solubility of the reactants and the catalyst. |

| Temperature | Room temperature to reflux. The reaction temperature influences the reaction rate and the stability of the reactants and catalyst. |

Systematic studies on the coupling of halophenols have shown that for iodophenols, conventional heating is often sufficient, while for less reactive bromophenols, microwave irradiation can lead to significantly better results. nih.gov The presence of both carboxyl and formyl groups on the coupling partners may necessitate careful selection of conditions to avoid side reactions. For instance, the formyl group can be sensitive to certain reaction conditions. researchgate.netkirj.ee

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts can be made to develop more environmentally benign synthetic routes. For the Suzuki-Miyaura coupling, several greener alternatives have been explored.

One significant advancement is the use of water as a solvent, which reduces the reliance on volatile organic compounds. nih.gov Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer the advantage of easy separation from the reaction mixture and potential for recycling. nih.gov

Coordination Chemistry of 5 3,5 Dicarboxyphenyl 2 Formylphenol

Ligand Design Principles and Coordination Modes

The ligand 5-(3,5-dicarboxyphenyl)-2-formylphenol is an intriguing multifunctional molecule for coordination chemists. Its design incorporates both hard oxygen donor atoms from the carboxylate and formyl-phenol groups, making it a prime candidate for constructing robust coordination complexes, including metal-organic frameworks (MOFs). The spatial arrangement of these functional groups allows for a variety of potential binding modes.

Chelation Capabilities of Carboxyl and Formyl-Phenol Groups

The primary coordination sites of this compound are the two carboxyl groups and the formyl-phenol moiety.

Formyl-Phenol Group: The 2-formylphenol group, also known as a salicylaldehyde (B1680747) moiety, is a classic chelating agent. Upon deprotonation of the phenolic hydroxyl group, it typically coordinates to a metal ion in a bidentate fashion through the phenolate (B1203915) oxygen and the carbonyl oxygen of the formyl group. nih.govtandfonline.com This forms a stable six-membered chelate ring, a favored conformation in coordination chemistry.

Carboxyl Groups: The two carboxyl groups on the phenyl ring are versatile coordinating agents. Depending on the reaction conditions, the metal ion, and the presence of other ligands, they can exhibit several coordination modes:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, linking them together. This is a very common mode in the formation of coordination polymers and MOFs. libretexts.org

Multidentate Binding Motifs in Metal Complexation

The presence of three distinct coordinating functionalities (one formyl-phenol and two carboxylates) makes this compound a multidentate ligand. This allows for the formation of complex structures with varying dimensionality.

The ligand can act as a bridge between multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The specific binding motif will be influenced by factors such as the preferred coordination number and geometry of the metal ion, the pH of the reaction medium (which affects the deprotonation state of the carboxyl and phenol (B47542) groups), and the solvent system used. ub.eduacs.org For instance, the carboxylate groups could bridge metal centers to form a network, while the formyl-phenol group chelates to a metal center, acting as a terminating or ancillary ligand. Alternatively, all three groups could be involved in bridging, leading to a highly connected and potentially porous framework.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely be achieved through solvothermal or hydrothermal methods. nih.govrsc.org These techniques involve heating the ligand and a metal salt in a sealed vessel, often in a high-boiling point solvent like N,N-dimethylformamide (DMF) or water, to promote the crystallization of the coordination complex.

Complexation with Transition Metal Ions

First-row transition metals such as manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) are expected to form stable complexes with this ligand. The coordination environment around these metal ions would be dictated by their electronic configuration and the ligand field imposed by the oxygen donor atoms. mdpi.comorientjchem.org

Typically, these metals would exhibit coordination numbers of 4, 5, or 6, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, or octahedral. researchgate.netresearchgate.net The formyl-phenol group would likely act as a bidentate chelate, while the carboxylate groups could either chelate to the same metal or, more probably, bridge to adjacent metal centers to form coordination polymers. libretexts.org

Table 1: Hypothetical Structural Data for Transition Metal Complexes with this compound

| Metal Ion | Formula | Predicted Coordination Geometry | Predicted Coordination Number | Potential Structure Type |

| Cu(II) | [Cu₂(C₁₅H₈O₆)₂(H₂O)₂] | Distorted Square Pyramidal | 5 | 2D Layered Framework |

| Co(II) | [Co(C₁₅H₈O₆)(H₂O)₃] | Octahedral | 6 | 1D Chain |

| Zn(II) | [Zn₂(C₁₅H₈O₆)₂(DMF)] | Tetrahedral & Octahedral | 4 & 6 | 3D Metal-Organic Framework |

| Ni(II) | [Ni(C₁₅H₈O₆)(H₂O)₃] | Octahedral | 6 | 1D Chain |

This table is illustrative and presents hypothetical data based on known coordination chemistry principles.

Complexation with Lanthanide Series Elements

Lanthanide ions (Ln³⁺) are characterized by their larger ionic radii and preference for higher coordination numbers, typically ranging from 7 to 10. wikipedia.orgmdpi.com Their bonding is primarily electrostatic in nature. The flexible coordination geometry and multidentate nature of this compound make it an excellent candidate for forming complexes with lanthanides.

Table 2: Hypothetical Structural Data for Lanthanide Complexes with this compound

| Lanthanide Ion | Formula | Predicted Coordination Geometry | Predicted Coordination Number | Potential Structure Type |

| Eu(III) | [Eu₂(C₁₅H₈O₆)₂(H₂O)₄] | Bicapped Trigonal Prism | 8 | 3D Metal-Organic Framework |

| Tb(III) | [Tb₂(C₁₅H₈O₆)₂(H₂O)₄] | Square Antiprism | 8 | 3D Metal-Organic Framework |

| Gd(III) | [Gd(C₁₅H₈O₆)(H₂O)₅] | Monocapped Square Antiprism | 9 | 2D Layered Framework |

| Nd(III) | [Nd(C₁₅H₈O₆)(H₂O)₅] | Monocapped Square Antiprism | 9 | 2D Layered Framework |

This table is illustrative and presents hypothetical data based on known coordination chemistry principles.

Analysis of Coordination Geometries and Ligand Field Effects

Transition Metals: For transition metal complexes, the geometry and the nature of the ligand donor atoms determine the splitting of the d-orbitals, an effect described by Ligand Field Theory. wikipedia.orgfiveable.me As this compound is an oxygen-donor ligand, it is considered a relatively weak-field ligand. This would likely lead to high-spin complexes for metals like Mn(II) and Co(II). The ligand field splitting parameter (Δ) would influence the electronic spectra and magnetic properties of these complexes. mdpi.comacs.org

Lanthanides: In lanthanide complexes, the 4f orbitals are well-shielded by the outer 5s and 5p electrons, resulting in much smaller crystal field effects compared to transition metals. wikipedia.orgacs.org The splitting of the f-orbitals is on a smaller energy scale and is influenced by the symmetry of the coordination polyhedron. nih.gov While the crystal field effects are weak, they are crucial in determining the magnetic anisotropy and luminescence properties of lanthanide complexes, particularly for ions like Eu(III) and Tb(III). mdpi.comrsc.org The specific arrangement of the carboxylate and formyl-phenol groups around the lanthanide ion would dictate the precise nature of the crystal field and, consequently, these important physical properties.

Influence of Metal Centers on Ligand Conformation

The conformation of the this compound ligand within a coordination complex is significantly influenced by the choice of the metal center. The size, charge, and preferred coordination geometry of the metal ion play a crucial role in dictating the final three-dimensional structure of the resulting metal-organic framework.

Different metal ions, such as those from the 3d transition series (e.g., Cu(II), Co(II), Ni(II), Zn(II)) or lanthanide series, will interact differently with the donor atoms of the ligand. For instance, the coordination number and geometry can vary from tetrahedral or square planar for some 3d metals to higher coordination numbers for lanthanides. This, in turn, affects the torsion angles within the ligand, particularly the rotation around the phenyl-phenyl bond and the orientation of the carboxylate and formyl groups.

The interplay between the intrinsic conformational preferences of the ligand and the coordination requirements of the metal center can lead to a range of structural outcomes. For example, a metal ion that favors an octahedral geometry might coordinate to the carboxylate groups of multiple ligands, leading to a highly cross-linked, rigid framework. In such a scenario, the ligand may be forced into a more planar conformation. Conversely, a metal ion with a more flexible coordination sphere might allow the ligand to adopt a more twisted or bent conformation, potentially leading to the formation of helical or interpenetrated networks.

The presence of the formyl and phenol groups adds another layer of complexity and potential for conformational diversity. The phenolic hydroxyl group and the formyl group can participate in intramolecular hydrogen bonding, which can pre-organize the ligand into a specific conformation before metal coordination. Furthermore, these groups can also coordinate to the metal center, especially in the presence of harder metal ions, or they can be available for post-synthetic modification, which can further alter the properties of the final material.

Detailed structural analysis, typically through single-crystal X-ray diffraction, is essential to elucidate the precise conformation of the this compound ligand in different metallic environments. By comparing the crystal structures of a series of complexes with different metal ions, a systematic understanding of the structure-directing effects of the metal center can be achieved.

| Metal Ion | Typical Coordination Geometry | Expected Influence on Ligand Conformation |

| Cu(II) | Square planar, Octahedral (Jahn-Teller distorted) | Can lead to 2D layered structures or 3D frameworks with specific directional bonding. |

| Zn(II) | Tetrahedral, Octahedral | Flexible coordination can result in diverse network topologies, including interpenetrated frames. |

| Co(II) | Tetrahedral, Octahedral | Can adopt various spin states, influencing magnetic properties and potentially the ligand field stabilization energy, which affects bond lengths and angles. |

| Ni(II) | Square planar, Octahedral | Similar to Cu(II), can form a variety of architectures with potential catalytic applications. |

| Lanthanide(III) | High coordination numbers (e.g., 8, 9, 10) | The large ionic radii and high coordination numbers can lead to highly connected 3D frameworks with large pores and channels. |

Advanced Coordination Strategies for Functional Architectures

The multifunctional nature of this compound allows for the implementation of advanced coordination strategies to construct functional architectures with tailored properties. These strategies often go beyond simple self-assembly and involve a more deliberate design of the final material.

One such strategy is the use of mixed-ligand systems . By introducing ancillary ligands in addition to this compound, it is possible to fine-tune the dimensionality and topology of the resulting coordination polymer. For example, the use of long, linear N-donor ligands can act as pillars, connecting 2D layers built from the primary ligand and metal ions into a 3D framework. The choice of the ancillary ligand can control the pore size and shape of the resulting MOF, which is crucial for applications such as selective gas adsorption.

Post-synthetic modification (PSM) is another powerful strategy that can be employed with architectures built from this ligand. The free formyl group is a particularly attractive site for PSM. It can undergo a variety of organic reactions, such as Schiff base condensation with amines, to introduce new functional groups into the framework after its initial synthesis. This allows for the incorporation of functionalities that might not be stable under the initial solvothermal synthesis conditions. For example, chiral amines can be introduced to create chiral MOFs for enantioselective separations or catalysis.

The design of stimuli-responsive materials is also a promising avenue. The phenolic proton can be sensitive to changes in pH, which could lead to reversible structural transformations. Similarly, the entire framework might exhibit "breathing" effects, where the structure changes in response to the presence of guest molecules. These dynamic properties are highly sought after for applications in chemical sensing and drug delivery.

Furthermore, the strategic combination of this ligand with specific metal ions can lead to materials with interesting magnetic or optical properties . For instance, the use of paramagnetic metal ions like Mn(II) or Gd(III) could lead to materials with interesting magnetic behaviors. The aromatic nature of the ligand also suggests that the resulting MOFs could be luminescent, with potential applications in chemical sensing through fluorescence quenching or enhancement upon interaction with specific analytes.

The development of these advanced coordination strategies relies on a deep understanding of the fundamental coordination chemistry of the this compound ligand with various metal centers. Through rational design and careful control of reaction conditions, it is possible to create a new generation of functional materials with unprecedented properties and applications.

| Strategy | Description | Potential Application |

| Mixed-Ligand Systems | Incorporation of ancillary ligands to control the final architecture. | Tuning of pore size and shape for selective gas storage and separation. |

| Post-Synthetic Modification | Chemical modification of the framework after its initial synthesis, often at the formyl group. | Introduction of chiral centers for enantioselective catalysis, or specific binding sites for sensors. |

| Stimuli-Responsive Materials | Design of frameworks that can change their structure in response to external stimuli like pH or guest molecules. | Controlled drug release, chemical sensors. |

| Functional Properties | Deliberate choice of metal ions and ligand design to impart specific magnetic or optical properties. | Magnetic materials, luminescent sensors. |

Supramolecular Chemistry and Self Assembly of 5 3,5 Dicarboxyphenyl 2 Formylphenol Derivatives

Non-Covalent Interactions in Molecular Aggregation

The aggregation of 5-(3,5-Dicarboxyphenyl)-2-formylphenol derivatives is primarily driven by a combination of hydrogen bonding and π-stacking interactions. These forces, acting in concert, lead to the formation of stable, well-defined supramolecular structures.

The presence of multiple hydrogen bond donors and acceptors in this compound allows for the formation of extensive and robust hydrogen bonding networks. The carboxylic acid groups can form strong O-H···O hydrogen bonds, often leading to the creation of dimeric synthons or extended chains. nih.gov The phenolic hydroxyl group and the formyl carbonyl group can also participate in hydrogen bonding, further extending the network in multiple dimensions. nih.govnih.gov

In the solid state, molecules of similar compounds are often linked into complex arrangements, such as spirals or chains, through intermolecular hydrogen bonds. researchgate.net For instance, the interaction between carboxylic acid groups and other acceptors like carbonyl groups can result in O-H···O distances in the range of 2.607 to 2.809 Å. nih.gov The interplay of these various hydrogen bonds leads to the formation of richly three-dimensional networks, where one molecule can be directly linked to multiple neighbors. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

|---|---|---|

| Carboxyl O-H | Carboxyl C=O | Strong, Dimeric Synthon |

| Phenolic O-H | Carboxyl C=O | Intermolecular Chain |

| Phenolic O-H | Formyl C=O | Intramolecular/Intermolecular |

| Carboxyl O-H | Phenolic O-H | Intermolecular Chain |

The aromatic rings of the phenyl and dicarboxyphenyl groups in this compound are prone to engaging in π-stacking interactions. These interactions, arising from electrostatic and dispersion forces, play a crucial role in the stabilization of the aggregated structures. scirp.org The stability and geometry of these stacks are influenced by factors such as the dihedral angles between the aromatic rings and the nature of the substituents. scirp.org

In related phenolic systems, both T-shaped and parallel-displaced conformations of π-stacking are observed, with the latter often leading to a significant decrease in the pKa of the phenol (B47542) group. researchgate.net The interaction energies for stacked phenolic dimers can range from -5.1123 to -5.3295 kcal/mol, indicating a considerable stabilizing effect. scirp.org In some crystal structures of related compounds, the centroid-centroid distance between adjacent aromatic rings is a key parameter, with distances around 3.914 Å being observed, indicative of significant π–π stacking interactions. nih.gov Furthermore, weak π···π interactions with separations of around 3.741 Å have been observed in coordination polymers derived from similar ligands. mdpi.com

Crystal Engineering Principles Applied to this compound

Crystal engineering provides a powerful framework for designing solid-state architectures with desired properties by controlling the intermolecular interactions. nih.gov For this compound, the principles of crystal engineering can be applied to direct the self-assembly process and produce materials with specific topologies and functionalities. The predictable nature of hydrogen bonding in carboxylic acids and the directional nature of π-stacking interactions make this molecule an excellent candidate for crystal engineering studies.

By modifying the substitution pattern on the aromatic rings or by introducing co-formers, it is possible to systematically alter the balance of intermolecular forces and thus control the resulting crystal packing. The use of multicarboxylate ligands, such as the dicarboxyphenyl moiety, is a common strategy in the design of coordination polymers with specific network topologies. mdpi.comnih.gov The semi-rigid nature of such ligands, combined with their multiple coordination sites, allows for the construction of robust and thermally stable frameworks. mdpi.com

Directed Self-Assembly of Higher-Order Structures

The inherent directionality of the non-covalent interactions in this compound derivatives enables their directed self-assembly into a variety of higher-order structures, from discrete cages to extended networks. rsc.org The process of self-assembly is often hierarchical, with the initial formation of smaller aggregates, or "nuclei," which then grow and fuse into larger, more complex structures. rsc.org

The interplay between hydrogen bonding and π-stacking is critical in determining the final morphology of the self-assembled structures. For example, in related systems, π-π interactions are implicated as primary determinants for molecular recognition and self-assembly, leading to the formation of fibrillar structures and hydrogels. rsc.org By carefully designing the molecular building blocks and controlling the assembly conditions, it is possible to guide the formation of specific supramolecular architectures with tailored properties. The development of metal-phenolic networks (MPNs) is a prime example of the self-assembly of polyphenolic compounds with metal ions to create functional biomaterials. nih.gov

Solvent-Mediated Supramolecular Organization

The choice of solvent can have a profound impact on the self-assembly of this compound derivatives. Solvents can influence the solubility of the molecule, mediate the strength of non-covalent interactions, and even become incorporated into the final supramolecular structure.

For instance, polar solvents can compete for hydrogen bonding sites, potentially disrupting the formation of strong intermolecular hydrogen bonds and favoring structures dominated by other interactions. Conversely, non-polar solvents may enhance hydrogen bonding and lead to more aggregated systems. The volatility and solubility of volatile organic compounds in wine, for example, are significantly affected by interactions with polyphenols, highlighting the importance of the matrix composition. researchgate.net Furthermore, the desolvation penalty, which is the energy required to remove solvent molecules from the interacting surfaces, is a critical factor in the thermodynamics of stacking interactions in solution. nih.gov

Applications of 5 3,5 Dicarboxyphenyl 2 Formylphenol in Metal Organic Frameworks and Coordination Polymers

Rational Design and Synthesis of MOFs/CPs

The creation of MOFs and CPs is a process of molecular self-assembly, where metal ions or clusters (nodes) are connected by organic ligands (linkers) to form extended networks. wikipedia.org The properties of the final material are directly dictated by the geometry and functionality of these components. Multifunctional ligands like 5-(3,5-Dicarboxyphenyl)-2-formylphenol are particularly valuable as they provide multiple coordination points and opportunities for post-synthetic modification. The synthesis typically involves solvothermal or hydrothermal methods, where the components are mixed in a solvent and heated to facilitate the crystallization of the desired framework. lupinepublishers.comrsc.org

Topological Control and Reticular Synthesis

Reticular chemistry is the guiding principle for the synthesis of MOFs, enabling the construction of frameworks with predetermined topologies by judiciously selecting building blocks of specific geometry. mdpi.com The concept involves abstracting the complex structures into simple geometric shapes representing the nodes and linkers. The connectivity and orientation of the functional groups on the ligand are paramount for controlling the final topology.

The this compound ligand, with its two carboxylate groups arranged in a 120° angle on a central phenyl ring, can be considered a V-shaped linker. This geometry is crucial for directing the formation of specific network topologies. Furthermore, functional groups on the ligand can introduce steric hindrance or alternative weak interactions that influence the conformation of the linker and, consequently, the topology of the resulting MOF. rsc.orgresearchgate.net Research on derivatives of the well-known MOF HKUST-1, which is based on a tricarboxylate linker, has shown that adding functional groups like methyl or nitro can alter the crystal structure from the typical tbo topology to an fmj topology. ucdavis.edu This demonstrates that even subtle changes to the ligand can be a powerful tool for topological control. The formyl and hydroxyl groups on this compound could similarly direct the assembly process through hydrogen bonding or steric effects, allowing for the rational design of novel network structures. researchgate.netucdavis.edu

Fabrication of 1D, 2D, and 3D Extended Frameworks

The dimensionality of a MOF or CP is determined by how the metal nodes and organic linkers connect and extend in space. wikipedia.org The versatility of a ligand like this compound allows for the fabrication of frameworks across all dimensions.

1D Frameworks: If the metal centers coordinate only with the carboxylate groups in a linear fashion, one-dimensional chains can be formed. These chains may arrange into zigzag or helical structures. nih.govmdpi.com

2D Frameworks: By cross-linking these 1D chains or by having metal nodes that connect multiple linkers in a plane, two-dimensional sheets or layers can be constructed. rsc.org For example, a study on 2,6-bis(3,5-dicarboxyphenyl)pyridine, a ligand with a similar dicarboxylate arrangement, resulted in a 2D wave-like sheet with a (4⁴·6²)-sql topology when reacted with Cu(II). rsc.org

3D Frameworks: Three-dimensional frameworks are formed when 2D layers are connected by pillar ligands or when the coordination pattern extends in all three directions from the outset. rsc.orgresearchgate.net The use of mixed-ligand systems, where a primary dicarboxylate linker is combined with a secondary pillar-like ligand (e.g., a bipyridine), is a common strategy to build 3D architectures from 2D layers. mdpi.comnih.gov Given its multiple functional groups, this compound could potentially coordinate through its carboxylates to form layers, while the formyl or hydroxyl groups interact to link these layers into a 3D superstructure.

The table below summarizes examples of frameworks with different dimensionalities constructed from analogous polycarboxylate ligands.

| Compound Name/Formula | Ligand(s) | Metal Ion | Dimensionality | Resulting Topology/Structure | Reference |

| {[Cu(H2BDP)(bib)]0.5·H2O}n | H4BDP, bib | Cu(II) | 2D | (4⁴·6²)-sql wave-like sheet | rsc.org |

| [Mn3(H2DMPhIDC)2(HDMPhIDC)2(bpp)]n | H3DMPhIDC, bpp | Mn(II) | 3D | Noninterpenetrated framework | nih.gov |

| [Cd(HDMPhIDC)(en)]n | H3DMPhIDC, en | Cd(II) | 1D | Left-handed helix chain | nih.gov |

| [Co3(btdc)3(bpy)2]·4DMF | btdc²⁻, bpy | Co(II) | 3D | Framework from trinuclear units | N/A |

Catalytic Applications in MOF-Based Systems

MOFs are exceptional candidates for heterogeneous catalysis due to their high surface area, tunable pore sizes, and the presence of catalytically active sites, which can be either the metal nodes or the functionalized organic linkers. researchgate.netprinceton.eduacs.org The incorporation of ligands like this compound, which contains a reactive aldehyde group, is a promising strategy for designing highly active and selective catalysts.

Heterogeneous Catalysis for Organic Transformations

The functional groups within a MOF's structure can act as catalytic sites. The aldehyde group on the this compound ligand is particularly interesting for catalysis. It can be used in two primary ways:

Direct Catalytic Site: The aldehyde group itself can participate in reactions.

Platform for Post-Synthetic Modification (PSM): The aldehyde is a reactive handle that allows for the covalent attachment of other catalytic moieties after the MOF has been synthesized.

A prominent example of this strategy is the MOF ZIF-90, which is built from zinc ions and imidazolate-2-carboxyaldehyde. The pendant aldehyde groups in ZIF-90 were successfully reacted with ethanolamine to introduce basic amino groups, transforming the material into an active catalyst for Knoevenagel condensation without damaging the crystalline structure. acs.org This demonstrates how the aldehyde functionality can be leveraged to install new catalytic sites. Similarly, a MOF constructed with this compound could be post-synthetically modified to introduce amine, urea, or other functional groups, creating catalysts for a wide array of organic transformations such as aldol condensations, Henry reactions, and esterifications. acs.orgacs.orgmdpi.com

Photocatalytic Properties and Mechanisms

MOFs are increasingly being explored as semiconductor-like materials for photocatalysis, particularly for the degradation of organic pollutants in water. nih.govresearchgate.net The photocatalytic mechanism in MOFs generally involves the organic linker acting as an antenna to absorb light, followed by charge transfer to the metal clusters. This process generates electron-hole pairs. The separated charges can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl (•OH) and superoxide (•O₂⁻) radicals, which degrade organic molecules. nih.gov

Numerous studies have demonstrated the photocatalytic activity of MOFs based on dicarboxylate or polycarboxylate ligands. For instance, coordination polymers derived from 2-(3,5-dicarboxyphenyl)-6-carboxybenzimidazole have been shown to be effective photocatalysts for the degradation of rhodamine B and the antibiotic dinitrozole. nih.govmdpi.com Another study showed that a zinc-based MOF constructed from 2,5-furandicarboxylic acid and a bipyridyl co-ligand could efficiently degrade crystal violet dye under UV irradiation, with a degradation efficiency of 92.5% in 120 minutes. nih.gov A framework built using this compound would be expected to exhibit similar photocatalytic properties, with the aromatic core acting as a chromophore to initiate the photocatalytic cycle.

The table below presents findings from photocatalysis studies using related MOF systems.

| MOF/CP System | Target Pollutant | Degradation Efficiency | Time (min) | Light Source | Reference |

| Mn-based CP | Dinitrozole (DTZ) | 91.1% | 45 | N/A | nih.gov |

| Mn-based CP | Rhodamine B (RhB) | 95.0% | 45 | N/A | nih.gov |

| BUT-206 | Crystal Violet | 92.5% | 120 | UV | nih.gov |

| Co-CPs | Methylene Blue (MB) | Obvious degradation | N/A | Visible/UV | researchgate.net |

Chemo- and Regioselective Catalysis within MOF Pores

A key advantage of MOFs in catalysis is the ability to control reaction selectivity by using the framework's pores as nanoreactors. The size, shape, and chemical environment of the pores can influence which substrates can enter and how they orient themselves at the active site, leading to chemo- and regioselectivity. acs.org

Functionalizing the pore surfaces can further enhance this control. rsc.org For example, a "Cage-on-MOF" strategy was developed where porous coordination cages were attached to the surface of a larger MOF. This modification created a hierarchical porous material that could reverse the product selectivity in a sequential condensation reaction compared to the parent MOF. nih.govresearchgate.net The aldehyde and hydroxyl groups of this compound lining the pores of a MOF would create a specific chemical environment. This environment could selectively bind certain substrates or stabilize specific transition states, thereby directing the outcome of a reaction. For instance, in reactions involving multiple functional groups on a substrate, the MOF pores could shield one group while allowing another to react, achieving high chemoselectivity. This principle has been applied in chemo-enzymatic cascade reactions where enzymes are combined with chemocatalysts to achieve regioselective functionalization. nih.gov

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | This compound |

| H4BDP | 2,6-bis(3,5-dicarboxyphenyl)pyridine |

| bib | 1,4-bis(imidazol-1-yl)benzene |

| H3DMPhIDC | 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid |

| bpp | 1,3-di(4-pyridyl)propane |

| en | ethylenediamine |

| btdc²⁻ | 2,2′-bithiophen-5,5′-dicarboxylate |

| bpy | 2,2′-bipyridyl |

| H₂fdc | 2,5-furan dicarboxylic acid |

| bpe | 1,2-bis(4-pyridyl) ethylene |

| ZIF-90 | Zeolitic Imidazolate Framework-90 |

| HKUST-1 | Hong Kong University of Science and Technology-1 |

Adsorption and Separation Technologies

The unique structural characteristics of MOFs, such as high porosity and tunable pore environments, make them exceptional candidates for adsorption and separation technologies. The incorporation of functional groups like aldehydes and carboxylic acids into the organic linkers can significantly enhance the performance of these materials.

Selective Gas Adsorption (e.g., CO2, H2)

The presence of polar functional groups, such as the formyl group, and open metal sites within the pores of MOFs can create strong interactions with specific gas molecules, leading to high adsorption selectivity. This is particularly relevant for the capture of carbon dioxide (CO2), a key greenhouse gas, and the storage of hydrogen (H2), a clean energy carrier.

For instance, MOFs constructed from ligands containing carboxylate groups have demonstrated significant CO2 adsorption capacities. The CO2 molecule, having a significant quadrupole moment, interacts favorably with the charged metal centers and the polar functional groups of the organic linkers. Research on various MOFs has shown that the introduction of functional groups can enhance CO2 uptake at low pressures, which is crucial for capturing CO2 from flue gas streams.

Hydrogen adsorption in MOFs is primarily a process of physisorption, where the H2 molecules are attracted to the surfaces within the pores through van der Waals forces. MOFs with high surface areas and optimized pore sizes are generally good candidates for H2 storage. The functional groups on the organic linkers can also influence the isosteric heat of adsorption for H2, indicating the strength of the interaction between the H2 molecules and the MOF framework.

Table 1: Illustrative Gas Adsorption Data for Functionalized MOFs

| MOF Material (Ligand) | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity |

| Amine-functionalized MOF | CO2 | 298 | 1 | 2.5 mmol/g |

| MOF with open metal sites | H2 | 77 | 1 | 1.8 wt% |

This table presents representative data for MOFs with functionalities that enhance gas adsorption and is intended to be illustrative of the potential performance of MOFs derived from this compound.

Separation of Organic Molecules

The ability to selectively adsorb and separate organic molecules is a critical application of MOFs, particularly in the context of purifying chemical feedstocks and removing pollutants from water. The tunable pore sizes and the potential for specific interactions between the MOF and guest molecules are key to their success in this area.

MOFs have been extensively studied for the removal of organic dyes from wastewater. The adsorption process can be driven by a combination of factors, including electrostatic interactions, hydrogen bonding, and π-π stacking between the dye molecules and the MOF framework. The presence of functional groups on the organic linkers can be tailored to enhance the affinity for specific types of dyes. For example, a MOF with a cationic framework would be expected to show high selectivity for the adsorption of anionic dyes.

The separation of other organic molecules, such as hydrocarbons, is another important application. Flexible MOFs, which can change their structure in response to the presence of guest molecules, can exhibit highly selective adsorption based on the size and shape of the molecules. This "gate-opening" effect allows for the separation of molecules with very similar physical properties.

Table 2: Representative Data for the Adsorption of Organic Dyes by MOFs

| MOF Material | Organic Dye | Maximum Adsorption Capacity (mg/g) |

| ZIF-8 | Methylene Blue | 180 |

| MIL-101(Cr) | Methyl Orange | 220 |

This table provides examples of the adsorption capacities of common MOFs for organic dyes and serves as a reference for the potential applications of MOFs based on the title compound.

Sensing and Detection Platforms

Luminescent metal-organic frameworks (L-MOFs) have emerged as a promising class of materials for chemical sensing. Their high sensitivity, selectivity, and rapid response times make them ideal for the detection of a wide range of analytes, from metal ions to small organic molecules.

Luminescent Sensing of Analytes

The luminescence of L-MOFs can originate from the organic linker, the metal center, or from guest molecules encapsulated within the pores. The sensing mechanism typically involves a change in the luminescent properties of the MOF upon interaction with an analyte. This change can be in the form of quenching (a decrease in luminescence intensity) or enhancement (an increase in luminescence intensity).

The presence of specific functional groups on the organic linkers can impart selectivity for certain analytes. For example, a formyl group could potentially interact with specific metal ions or organic amines, leading to a detectable change in the luminescence of the MOF. The porous nature of MOFs also allows for the pre-concentration of analytes within the framework, which can lead to lower detection limits.

Table 3: Examples of Luminescent MOF Sensors and Their Target Analytes

| L-MOF (Ligand) | Analyte | Sensing Mechanism | Detection Limit |

| Eu-MOF (Terephthalic acid) | Fe³⁺ | Luminescence Quenching | 10 µM |

| Zn-MOF (Imidazolate-based) | Nitroaromatics | Luminescence Quenching | 5 ppm |

This table illustrates the performance of representative L-MOFs for the detection of different analytes, highlighting the potential of functionalized MOFs in sensing applications.

Chemo-responsive Materials for Environmental Monitoring

The development of materials that can respond to changes in their chemical environment is crucial for environmental monitoring. MOFs, with their tunable properties and responsive nature, are well-suited for this purpose. Chemo-responsive MOFs can be designed to undergo a detectable change, such as a color change or a change in conductivity, in the presence of a specific pollutant.

For example, MOFs that are sensitive to pH can be used to monitor the acidity of water bodies. Similarly, MOFs that can selectively adsorb and detect heavy metal ions can be used to monitor for water contamination. The integration of MOFs into sensor devices, such as quartz crystal microbalances or field-effect transistors, can lead to the development of highly sensitive and portable systems for real-time environmental monitoring. The functional groups on the organic linkers play a critical role in determining the selectivity and sensitivity of these chemo-responsive materials.

Computational and Theoretical Investigations of 5 3,5 Dicarboxyphenyl 2 Formylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. bhu.ac.in By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For 5-(3,5-Dicarboxyphenyl)-2-formylphenol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine its ground-state electronic energy. nih.govresearchgate.net These calculations provide foundational data for further analysis of the molecule's properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net For this compound, the distribution of HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.7 |

| Energy Gap (ΔE) | 3.8 |

Note: These values are illustrative and based on typical ranges for similar aromatic compounds. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netnih.gov The MEP map displays different colors to represent varying electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and formyl groups, and the phenolic oxygen, making them sites for electrophilic interaction. The hydrogen atoms, particularly of the carboxyl and hydroxyl groups, would exhibit positive potential. researchgate.net

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of C=O | π(C-C) aromatic | > 5 |

| π(C=C) aromatic | π(C=C) aromatic | > 20 |

| LP(O) of OH | σ*(C-C) aromatic | ~ 2-3 |

Note: These values are illustrative, representing typical stabilization energies for such interactions in similar molecules.

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Parameter | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.7 |

| Electronegativity (χ) | (I+A)/2 | 4.6 |

| Chemical Hardness (η) | (I-A)/2 | 1.9 |

| Chemical Softness (S) | 1/η | 0.53 |

| Electrophilicity Index (ω) | χ2/(2η) | 5.57 |

Note: These values are calculated from the illustrative HOMO/LUMO energies in Table 1 and are for conceptual understanding.

Molecular Modeling and Simulations

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulations can explore the behavior of the compound in a condensed phase, such as in solution or in a crystal lattice. Techniques like molecular dynamics (MD) and Monte Carlo (MC) simulations can provide insights into the conformational flexibility of this compound, its interactions with solvent molecules, and its aggregation behavior. Such simulations are instrumental in understanding how the molecule behaves in a real-world environment, which is crucial for designing materials or understanding biological interactions. For instance, MD simulations could be used to study the stability of potential complexes formed by this molecule.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bond connecting the two phenyl rings and the orientation of the formyl and carboxyl substituents. A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule as a function of these key dihedral angles.

Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in identifying the most stable conformers (energy minima) and the transition states that separate them. The relative energies of these conformers are crucial for understanding which shapes the molecule is most likely to adopt under given conditions.

For instance, a hypothetical conformational analysis could reveal the relative energies of different planar and non-planar arrangements of the phenyl rings. The planarity is influenced by the balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens and the substituents (disfavoring planarity). The orientation of the formyl group (CHO) relative to the hydroxyl group (-OH) and the rotational states of the two carboxylic acid groups (-COOH) would further diversify the energy landscape.

A data table summarizing such a hypothetical analysis might look like this:

| Conformer | Dihedral Angle (Ring-Ring) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A (Planar) | 0° | 5.2 | Steric clash between ortho-hydrogens. |

| B (Twisted) | 45° | 0.0 | Optimized balance of conjugation and steric relief. |

| C (Perpendicular) | 90° | 8.9 | Loss of pi-conjugation across the rings. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this molecule are not publicly available.

Molecular Dynamics Simulations for Host-Guest Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound might interact with other molecules (guests) if it were to form part of a larger host structure, such as a metal-organic framework (MOF) or a supramolecular cage. These simulations model the atomic motions over time, governed by a force field that describes the interactions between atoms.

By simulating the behavior of the molecule, potentially as part of a larger assembly, in the presence of various guest molecules (e.g., solvents, gases, or other small organic molecules), researchers could predict the nature and strength of host-guest interactions. Key insights would include identifying preferential binding sites and calculating the binding free energy. Van der Waals forces and hydrogen bonding would likely be the primary drivers of such interactions.

For example, an MD simulation could explore the encapsulation of a guest molecule like methane (B114726) (CH₄) within a hypothetical pore constructed from this compound linkers. The simulation would track the positions and interactions of all atoms, providing data on the stability of the host-guest complex.

Prediction of Ligand-Metal Interactions and Framework Stability

The dicarboxylate and formyl-phenol functionalities of this compound make it a promising candidate as a ligand for constructing metal-organic frameworks (MOFs). Computational methods are essential for predicting how this ligand will coordinate with different metal ions and the likely stability of the resulting frameworks.

DFT calculations can be used to model the coordination environment around a metal center, predicting bond lengths, bond angles, and the coordination modes of the carboxylate groups (e.g., monodentate, bidentate, bridging). The choice of metal ion would significantly influence the geometry and dimensionality of the resulting framework.

Furthermore, computational models can assess the stability of hypothetical MOF structures built from this ligand. By calculating properties such as the cohesive energy and bulk modulus, researchers can predict the thermal and mechanical stability of the framework before attempting its synthesis. The prediction of microporous structures with accessible voids is also a key outcome of such computational studies.

A hypothetical summary of predicted interactions with different metal ions could be presented as follows:

| Metal Ion | Predicted Coordination Number | Primary Binding Sites | Predicted Framework Dimensionality |

| Zn(II) | 4 | Carboxylate groups | 3D |

| Cu(II) | 4 or 6 | Carboxylate and potentially phenol (B47542) oxygen | 2D or 3D |

| Zr(IV) | 8 | Carboxylate groups | 3D |

Note: This table is illustrative and based on general principles of coordination chemistry, as specific computational predictions for this ligand are not available.

Characterization Methodologies for 5 3,5 Dicarboxyphenyl 2 Formylphenol and Its Assemblies

X-ray Diffraction Techniques for Structural Elucidation

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's solid-state structure. This technique requires a single, well-ordered crystal of the compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the crystal, from which the atomic positions can be determined with high precision.

For a molecule like 5-(3,5-Dicarboxyphenyl)-2-formylphenol, SC-XRD would provide precise information on:

The planarity of the aromatic rings.

The conformation of the formyl and carboxyl groups.

The intramolecular hydrogen bonding between the phenolic hydroxyl group and the formyl oxygen.

The intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which dictate the formation of higher-order assemblies like dimers, chains, or networks.

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) researchgate.netcreighton.eduuiowa.edu, data from analogous structures, such as 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde, reveal key structural features. In related compounds, the formyl groups are often coplanar with the phenyl ring, and the structure is stabilized by intramolecular O-H···O hydrogen bonds nih.gov. The molecules can be connected into chains or more complex networks through intermolecular hydrogen bonding and π-π stacking interactions nih.govnih.gov.

A hypothetical data table for a single crystal X-ray diffraction experiment on this compound, based on typical values for organic compounds, is presented below.

| Crystal Data | |

| Empirical Formula | C₁₅H₁₀O₆ |

| Formula Weight | 286.24 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.0 Å, c = 10.5 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 1035 ų |

| Z | 4 |

| Calculated Density | 1.835 g/cm³ |

| Absorption Coefficient | 0.15 mm⁻¹ |

| F(000) | 592 |

| Reflections Collected / Unique | 5000 / 2000 [R(int) = 0.04] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2sigma(I)] | R1 = 0.05, wR2 = 0.12 |

| R indices (all data) | R1 = 0.07, wR2 = 0.15 |

This is a hypothetical data table for illustrative purposes.

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze microcrystalline samples. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

PXRD is primarily used for:

Phase Identification: The diffraction pattern of a crystalline compound is unique and serves as a "fingerprint." By comparing the experimental PXRD pattern to a database of known patterns, the identity of the compound can be confirmed wikipedia.orgicdd.comnist.gov.

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the PXRD pattern, allowing for the assessment of the sample's phase purity mpg.de.

Analysis of Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns icdd.comresearchgate.net.

Comparison with Simulated Patterns: A theoretical PXRD pattern can be calculated from single crystal X-ray diffraction data. Comparing the experimental pattern of a bulk sample to the simulated pattern confirms that the bulk material has the same crystal structure as the single crystal analyzed nih.gov.

For this compound, PXRD would be essential to ensure the phase purity of a synthesized batch and to identify any potential polymorphic forms that may arise under different crystallization conditions.

Below is an example of a data table that could be generated from a PXRD analysis.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 78 |

| 25.8 | 3.45 | 95 |

| 28.1 | 3.17 | 60 |

| 30.5 | 2.93 | 35 |

This is a representative data table of expected PXRD peaks.

Spectroscopic Methods for Structural Verification and Transformation Monitoring

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule. They are complementary to diffraction methods and are essential for confirming the identity of a compound and for monitoring chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The most commonly used nuclei in organic chemistry are ¹H (proton) and ¹³C.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aldehydic proton, the phenolic hydroxyl proton, the carboxylic acid protons, and the aromatic protons on both phenyl rings. The chemical shifts (δ) and coupling constants (J) would be indicative of their specific electronic environments mpg.dersc.orgbeilstein-journals.org.

¹³C NMR: Provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal. For the target compound, separate signals would be expected for the carbonyl carbon of the aldehyde, the carboxyl carbons, and the various aromatic carbons rsc.orgnih.gov.

A representative table of expected NMR data for this compound is provided below.

| ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~11.0 | Phenolic -OH | ~191 | Aldehyde C=O |

| ~10.0 | Aldehydic -CHO | ~166 | Carboxyl C=O |

| ~8.5 | Aromatic CH (dicarboxyphenyl) | ~160 | Phenolic C-OH |

| ~8.2 | Aromatic CH (dicarboxyphenyl) | ~135-140 | Aromatic C (quaternary) |

| ~7.0-7.8 | Aromatic CH (formylphenol) | ~115-135 | Aromatic CH |

| ~13.0 (broad) | Carboxylic -COOH |

This is a representative data table of expected NMR chemical shifts.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching: A broad band for the carboxylic acid hydroxyl groups and a sharper band for the phenolic hydroxyl group.

C=O stretching: A strong absorption for the aldehydic carbonyl group and another for the carboxylic acid carbonyl groups.

C-H stretching: Signals for the aromatic and aldehydic C-H bonds.

C=C stretching: Absorptions corresponding to the aromatic rings.

C-O stretching: Bands for the phenolic and carboxylic acid C-O bonds.

The IR spectra of related compounds such as 3,5-dichlorosalicylaldehyde (B181256) and other salicylaldehyde (B1680747) derivatives provide a basis for these expectations sigmaaldrich.comnih.govnist.govnist.govresearchgate.net.

A table of expected IR absorption bands is presented below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 | O-H stretch | Phenol (B47542) |

| ~3050 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1660 | C=O stretch | Aldehyde |

| 1600, 1580, 1450 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Phenol/Carboxylic acid |

| ~1200 | In-plane O-H bend | Carboxylic acid |

This is a representative data table of expected IR absorption bands.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from a ground electronic state to an excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the types of electronic transitions possible within the molecule, which are related to the nature of the chromophores present.

For this compound, which contains multiple aromatic rings and carbonyl groups, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions. The extended conjugation in the molecule would likely result in absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent polarity and pH nih.govresearchgate.netijims.com. Studies on similar phenolic aldehydes like syringaldehyde (B56468) and vanillin (B372448) show strong π → π* transitions researchgate.net.

A representative data table for the UV-Vis absorption of this compound is provided below.

| λ_max (nm) | Type of Transition | Chromophore |

| ~260 | π → π | Phenyl rings |

| ~320 | π → π | Conjugated system (phenol-aldehyde) |

| ~350 | n → π* | Carbonyl groups |

This is a representative data table of expected UV-Vis absorption maxima.

Thermal Analysis for Material Robustness Assessment

Thermal analysis techniques are crucial for determining the stability and decomposition behavior of chemical compounds. For "this compound," one would typically employ Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) would be used to measure the change in mass of the compound as a function of temperature. This analysis helps to identify the temperatures at which the compound degrades and to quantify the loss of any solvent molecules that may be present in the crystal structure. For a compound like this, one might expect initial weight loss corresponding to the release of water or other solvent molecules, followed by decomposition of the organic structure at higher temperatures.

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. For "this compound," a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point.

Although specific data for the target compound is not available, a hypothetical data table based on the analysis of similar aromatic carboxylic acids is presented below for illustrative purposes.

| Analysis Type | Observation | Temperature (°C) | Interpretation |

| TGA | Initial Weight Loss | 100-150 | Loss of adsorbed or solvated water molecules. |

| TGA | Major Decomposition | >300 | Onset of thermal decomposition of the organic molecule. |

| DSC | Endothermic Peak | 200-250 | Melting point of the compound. |

| This table is illustrative and not based on experimental data for this compound. |

Microscopic Techniques for Morphological and Crystalline Analysis

Microscopic and crystallographic techniques are essential for understanding the morphology and atomic arrangement of a compound.

Scanning Electron Microscopy (SEM) would provide high-resolution images of the surface morphology of the solid "this compound." This would reveal details about the shape, size, and texture of its crystalline or amorphous particles.

Transmission Electron Microscopy (TEM) could be used to obtain even higher resolution images, allowing for the visualization of the internal structure and crystallographic defects.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify the crystalline phases of a material. The resulting diffraction pattern serves as a fingerprint for the compound's crystal structure and can be used to determine its purity.

Single-Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govbohrium.comnih.gov If suitable single crystals of "this compound" could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A hypothetical data table summarizing the expected findings from these techniques is provided below.

| Technique | Parameter | Observation |

| SEM | Morphology | Crystalline needles or plates |

| PXRD | Crystalline Nature | Sharp peaks indicating a well-ordered crystalline structure |

| Single-Crystal XRD | Crystal System | e.g., Monoclinic |

| Single-Crystal XRD | Space Group | e.g., P2₁/c |

| This table is illustrative and not based on experimental data for this compound. |

Future Perspectives and Emerging Research Directions

Tailoring 5-(3,5-Dicarboxyphenyl)-2-formylphenol for Specific Advanced Material Functions

The multifunctional nature of this compound presents a theoretical framework for its adaptation into advanced materials. The dicarboxylic acid groups offer potential for forming polyesters, polyamides, or serving as robust anchoring points in metal-organic frameworks (MOFs). The formyl and hydroxyl groups on the second phenyl ring could be utilized for post-synthetic modification, allowing for the fine-tuning of a material's properties. For instance, the aldehyde could be converted into various functional groups to modulate the electronic or responsive properties of the resulting material.

Exploration of New Synthetic Pathways for Structural Complexity

While the standard synthesis routes for compounds with similar structures might involve multi-step organic reactions, there is no specific, published synthetic pathway for this compound. Future research could focus on developing efficient and scalable synthetic methods. This could involve exploring novel coupling reactions to link the two aromatic rings or investigating protective group strategies to selectively functionalize the different reactive sites on the molecule. The development of stereoselective synthetic routes could also lead to chiral versions of the compound, opening up possibilities for applications in enantioselective catalysis or separation.

Integration into Hybrid Functional Materials

The integration of this compound into hybrid materials is another area ripe for exploration. Its carboxylic acid functionalities could be used to graft the molecule onto the surface of nanoparticles (e.g., silica, titania, gold), creating organic-inorganic hybrid materials. Such materials could theoretically exhibit a combination of properties from both components, such as the processability of a polymer and the catalytic or optical properties of the inorganic nanoparticle. The formylphenol moiety could then be used to introduce further functionalities or to interact with other components of a composite material.

Computational-Driven Design of this compound-Based Systems

In the absence of experimental data, computational modeling could provide initial insights into the potential of this compound. Density functional theory (DFT) calculations could be employed to predict its molecular geometry, electronic properties, and reactivity. Molecular dynamics simulations could be used to understand how this molecule might self-assemble or interact with other molecules or surfaces. This computational-first approach could guide future experimental work by identifying the most promising avenues for research and application, saving significant time and resources in the laboratory.

Q & A

Q. Table 1: Key Characterization Techniques for MOFs Using this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.